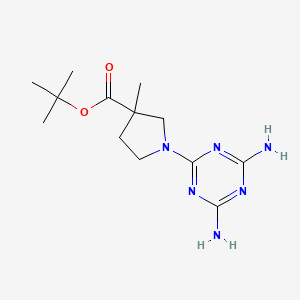![molecular formula C12H14ClN5O2S B7436609 5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its mechanism of action and its effects on various biological targets such as enzymes and receptors. In materials science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole is not fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes and receptors, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole can have various biochemical and physiological effects depending on the biological target it interacts with. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to a decrease in cancer cell viability. In addition, this compound has been shown to modulate the activity of certain receptors involved in inflammation, leading to a decrease in inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole has various advantages and limitations for lab experiments. One advantage is that this compound can be synthesized using specific methods and can be purified and characterized using various analytical techniques. In addition, this compound has been shown to have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to study its effects on biological targets.
Zukünftige Richtungen
There are several future directions for research on 5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole. One direction is to further investigate the mechanism of action of this compound and its effects on various biological targets. Another direction is to explore the potential applications of this compound in the development of new drugs for the treatment of various diseases. Additionally, research can be conducted to explore the potential applications of this compound in the development of new materials with unique properties. Overall, further research on this compound can lead to a better understanding of its potential applications and benefits in various fields.
Synthesemethoden
The synthesis of 5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole involves the reaction of 1-(2-chloro-4-methylphenyl)sulfonylpyrrolidine-3-carboxylic acid with sodium azide. This reaction leads to the formation of the tetrazole derivative, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2S/c1-8-2-3-11(10(13)6-8)21(19,20)18-5-4-9(7-18)12-14-16-17-15-12/h2-3,6,9H,4-5,7H2,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVEJZTNPVLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)